molecular formula C13H12O4 B2370640 5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid CAS No. 438221-37-5

5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B2370640
CAS No.: 438221-37-5
M. Wt: 232.235
InChI Key: ZFZFCZOUTNTHHU-UHFFFAOYSA-N
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Description

5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid is an organic compound with the molecular formula C13H12O4 It is a derivative of furan, a heterocyclic organic compound, and contains a phenoxy group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 3-methylphenol with furan-2-carboxylic acid. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-formylfuran-2-carboxylic acid.

    Reduction: Formation of 5-[(3-Methylphenoxy)methyl]furan-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural (HMF): A bio-based platform chemical used in the production of various derivatives.

    5-Formylfuran-2-carboxylic acid: An oxidation product of HMF with applications in organic synthesis.

    Methyl furan-2-carboxylate: A related ester with similar chemical properties.

Uniqueness

5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its phenoxy group with a methyl substitution provides unique reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

5-[(3-methylphenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-9-3-2-4-10(7-9)16-8-11-5-6-12(17-11)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZFCZOUTNTHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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